molecular formula C12H16O B14038874 3-Phenylhex-5-en-1-ol

3-Phenylhex-5-en-1-ol

Cat. No.: B14038874
M. Wt: 176.25 g/mol
InChI Key: PERDGGMTJRCYMJ-UHFFFAOYSA-N
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Description

3-Phenylhex-5-en-1-ol: is an organic compound with the molecular formula C12H16O . It is characterized by a phenyl group attached to a hexenol chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Phenylhex-5-en-1-ol typically involves organic synthesis reactions. Common methods include:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylhex-5-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) are often used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various alcohols and hydrocarbons.

    Substitution Products: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

3-Phenylhex-5-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylhex-5-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group contributes to its stability and reactivity through resonance effects.

Comparison with Similar Compounds

  • 1-Phenylhex-5-en-3-ol
  • 1-Phenyl-5-hexen-3-ol
  • 6-Phenylhex-5-yn-1-ol

Comparison: 3-Phenylhex-5-en-1-ol is unique due to its specific position of the hydroxyl group and the phenyl group on the hexenol chain. This unique structure imparts distinct reactivity and properties compared to its similar compounds .

Properties

IUPAC Name

3-phenylhex-5-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-6-11(9-10-13)12-7-4-3-5-8-12/h2-5,7-8,11,13H,1,6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERDGGMTJRCYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CCO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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